N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(3-methylphenyl)benzenesulfonamide
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Overview
Description
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbazole moiety, a hydroxypropyl group, a chlorobenzene sulfonamide, and a methylphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the sulfonation of the chlorobenzene ring and the coupling with the methylphenyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while nucleophilic substitution on the chlorobenzene ring can introduce various functional groups .
Scientific Research Applications
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(N-carbazolyl)benzene: Known for its use in OLEDs and other electronic applications.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Another carbazole derivative with similar electronic properties.
Tetraphenylpyrazine decorated 1,3-di(9H-carbazol-9-yl)benzene: A compound with enhanced photophysical properties due to the presence of tetraphenylpyrazine.
Uniqueness
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25ClN2O3S |
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Molecular Weight |
505.0 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C28H25ClN2O3S/c1-20-7-6-8-22(17-20)31(35(33,34)24-15-13-21(29)14-16-24)19-23(32)18-30-27-11-4-2-9-25(27)26-10-3-5-12-28(26)30/h2-17,23,32H,18-19H2,1H3 |
InChI Key |
NXSAVLPTUSPTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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